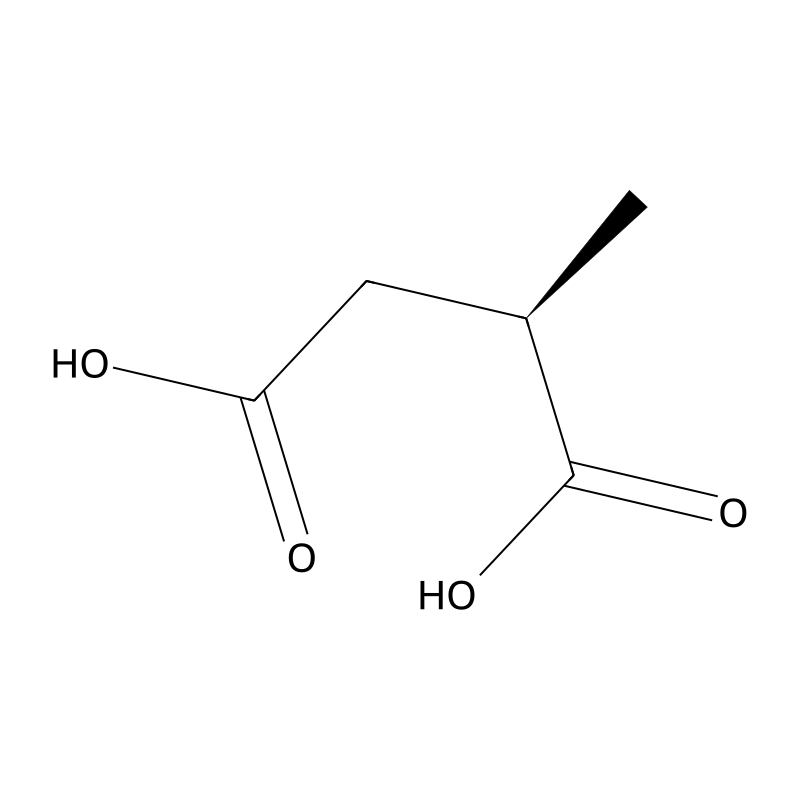

(R)-(+)-Methylsuccinic acid

Content Navigation

Securing enantiomerically pure (R)-configured building blocks for stereospecific synthesis often involves costly separation from racemic mixtures. (R)-(+)-Methylsuccinic acid provides a defined (R)-stereocenter, avoiding diastereomer formation and maximizing yield.

- Enables efficient asymmetric synthesis of pharmaceuticals, agrochemicals, and chiral polymers.

- Critical precursor for chiral dopants in ferroelectric liquid crystals for fast-switching displays.

- Supplied with guaranteed enantiomeric purity; ready-to-use monomer for precision polymerization.

All shipments include certificate of analysis.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

(R)-(+)-Methylsuccinic acid is a chiral dicarboxylic acid, serving as a key stereospecific building block in the synthesis of advanced materials and biologically active compounds. Its primary procurement value lies in the introduction of a defined (R)-configuration stereocenter, which is fundamental for creating enantiomerically pure pharmaceuticals, agrochemicals, and specialized polymers. Unlike its achiral parent compound, succinic acid, (R)-(+)-methylsuccinic acid enables control over the three-dimensional structure of a final product, a critical factor for function and efficacy.

Substituting (R)-(+)-methylsuccinic acid with achiral succinic acid, the racemic mixture, or the (S)-enantiomer is chemically inappropriate for stereospecific applications. Using the racemate ((±)-methylsuccinic acid) introduces an undesired enantiomer, leading to diastereomeric products that require costly and often complex separation, reducing the yield of the target molecule. The (S)-enantiomer will produce the opposite stereoisomer, which can have drastically different, and potentially harmful, biological or material properties. Achiral succinic acid cannot introduce the required chirality at all. Therefore, for any application where stereochemistry is critical to function, such as in asymmetric synthesis or chiral polymers, there is no viable substitute for the specific (R)-enantiomer.

Precursor for High-Performance Chiral Polyamides: Impact on Thermal Stability

The incorporation of a specific stereocenter directly influences the bulk material properties of polymers. In the synthesis of chiral polyamides, using enantiopure (R)- or (S)-methylsuccinic acid results in polymers with distinct thermal characteristics compared to those made with the achiral succinic acid. For example, a polyamide synthesized from (S)-2-methylsuccinic acid and 1,12-dodecanediamine exhibited a melting temperature (Tm) of 165 °C and a glass transition temperature (Tg) of 54 °C. A similar polyamide derived from achiral succinic acid showed a significantly higher melting temperature of 219 °C and a Tg of 62 °C. This demonstrates that the methyl-group chirality disrupts chain packing, lowering the melting point, a critical parameter for processing and application temperature ranges.

| Evidence Dimension | Polymer Melting Temperature (Tm) |

| Target Compound Data | 165 °C (for polyamide from the S-enantiomer, analogous to R) |

| Comparator Or Baseline | Polyamide from Succinic Acid: 219 °C |

| Quantified Difference | 54 °C lower melting temperature |

| Conditions | Direct polycondensation of the respective dicarboxylic acid with 1,12-dodecanediamine to form polyamides. |

This significant, chirality-induced depression in melting temperature is a key parameter for tuning polymer processability and selecting materials for specific thermal operating windows.

Essential Chiral Dopant for Ferroelectric Liquid Crystal Formulations

In ferroelectric liquid crystal (FLC) mixtures, chirality is not optional—it is the structural feature that enables the existence of a spontaneous polarization (Ps), the key property for fast-switching electro-optic devices. Chiral building blocks like (R)-(+)-methylsuccinic acid are used to synthesize chiral dopants that induce this ferroelectric behavior in a host smectic C liquid crystal. For instance, a chiral dopant derived from (S)-2-methyloctanoyl chloride induced a spontaneous polarization of 112 nC/cm² in a host material. Using a racemic or achiral analogue would result in a material with zero net spontaneous polarization, rendering it non-ferroelectric and useless for FLC display applications.

| Evidence Dimension | Spontaneous Polarization (Ps) |

| Target Compound Data | Induces non-zero Ps (e.g., 112 nC/cm² with an analogous chiral dopant) |

| Comparator Or Baseline | Racemic or Achiral Dopant: 0 nC/cm² |

| Quantified Difference | Qualitative (Enables ferroelectricity vs. None) |

| Conditions | Doping of a host smectic C liquid crystal material to induce a ferroelectric chiral smectic C* (SmC*) phase. |

Procurement of the enantiopure compound is mandatory for this application; the racemic mixture or achiral substitutes fail completely as they cannot induce the necessary bulk ferroelectric properties.

Precursor Suitability: Enabling Asymmetric Synthesis of Pharmaceutical Intermediates

The core value of (R)-(+)-methylsuccinic acid is its role as a precursor in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. For example, derivatives of (R)-methylsuccinic acid, such as methyl (R)-3-iodo-2-methylpropionate, are key intermediates in the enantioselective synthesis of 1β-methylcarbapenem antibiotics. The use of the enantiopure (R)-form starting material directly installs the required stereochemistry, leading to the desired product with high enantiomeric purity. Attempting this synthesis with racemic methylsuccinic acid would result in a difficult-to-separate mixture of diastereomers, drastically lowering the process efficiency and yield of the active pharmaceutical ingredient.

| Evidence Dimension | Stereochemical Outcome |

| Target Compound Data | Enantiopure product |

| Comparator Or Baseline | Racemic starting material: Diastereomeric mixture |

| Quantified Difference | High enantiomeric/diastereomeric excess vs. ~0% |

| Conditions | Multistep asymmetric synthesis of complex chiral molecules like carbapenem antibiotics. |

For pharmaceutical synthesis, using the correct enantiopure precursor is a non-negotiable starting point for an efficient, reproducible, and economically viable manufacturing process.

Synthesis of Chiral Polyamides and Polyesters with Tunable Thermal Properties

Where precise control over a polymer's melting point and processability is required, (R)-(+)-methylsuccinic acid serves as a monomer to introduce stereocenters that predictably alter polymer chain packing and, consequently, bulk thermal properties like Tm and Tg.

Development of Advanced Ferroelectric Liquid Crystal (FLC) Displays

This compound is a critical precursor for synthesizing chiral dopants necessary to induce spontaneous polarization in liquid crystal mixtures. This is essential for creating the fast-switching FLC materials used in advanced optical shutters and displays.

Asymmetric Synthesis of Chiral Drugs and Agrochemicals

As a component of the chiral pool, it is the correct starting material for multi-step syntheses where the (R)-methyl stereocenter is required in the final active molecule, ensuring an efficient and stereocontrolled manufacturing route.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types